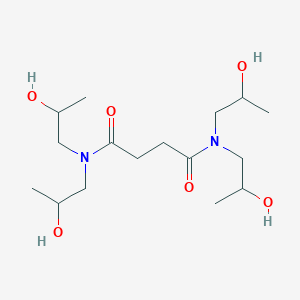
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is a chemical compound with a complex structure, characterized by the presence of multiple hydroxypropyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide typically involves the reaction of butanediamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously collected, purified, and tested for quality assurance.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups facilitate binding to various enzymes and receptors, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability and function.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)butanediamide: Similar structure but with aminoethyl groups instead of hydroxypropyl groups.
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-methylpropyl)butanediamide: Contains methylpropyl groups, leading to different chemical properties.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is unique due to the presence of hydroxypropyl groups, which impart specific chemical reactivity and solubility characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and solubility.
Properties
CAS No. |
57843-52-4 |
|---|---|
Molecular Formula |
C16H32N2O6 |
Molecular Weight |
348.43 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-hydroxypropyl)butanediamide |
InChI |
InChI=1S/C16H32N2O6/c1-11(19)7-17(8-12(2)20)15(23)5-6-16(24)18(9-13(3)21)10-14(4)22/h11-14,19-22H,5-10H2,1-4H3 |
InChI Key |
KQVXZRKBTOCSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C(=O)CCC(=O)N(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















